molecular formula C8H7ClFNO2 B180383 Methyl 5-amino-2-chloro-4-fluorobenzoate CAS No. 141772-31-8

Methyl 5-amino-2-chloro-4-fluorobenzoate

Cat. No. B180383
M. Wt: 203.6 g/mol
InChI Key: GRQLIRSFYJTUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-amino-2-chloro-4-fluorobenzoate” is a chemical compound with the molecular formula C8H7ClFNO2 . It is stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 5-amino-2-chloro-4-fluorobenzoate” can be represented by the InChI code 1S/C8H7ClFNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3 . The compound has a molecular weight of 203.60 g/mol .


Physical And Chemical Properties Analysis

“Methyl 5-amino-2-chloro-4-fluorobenzoate” has a molecular weight of 203.60 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The topological polar surface area is 52.3 Ų . The compound is solid at room temperature .

Scientific Research Applications

  • Organic Synthesis

    • Methyl 5-amino-2-chloro-4-fluorobenzoate is used as a reactant in organic synthesis.
    • It can be used in different chemical reactions like esterification, acylation, and nucleophilic substitution.
  • Agrochemical and Pharmaceutical Industries

    • Trifluoromethylpyridines, which can potentially be synthesized from Methyl 5-amino-2-chloro-4-fluorobenzoate, are used in the agrochemical and pharmaceutical industries .
    • The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .
    • Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Chemical Synthesis

    • Methyl 5-amino-2-chloro-4-fluorobenzoate is often used as a reactant in chemical synthesis .
    • It can be used in various chemical reactions, including esterification, acylation, and nucleophilic substitution .
  • Pharmaceutical Research

    • Methyl 5-amino-2-chloro-4-fluorobenzoate could potentially be used in pharmaceutical research .
    • It might be used in the synthesis of new drugs or in the study of biological systems .
  • Chemical Synthesis

    • Methyl 5-amino-2-chloro-4-fluorobenzoate is often used as a reactant in chemical synthesis .
    • It can be used in various chemical reactions, including esterification, acylation, and nucleophilic substitution .
  • Pharmaceutical Research

    • Methyl 5-amino-2-chloro-4-fluorobenzoate could potentially be used in pharmaceutical research .
    • It might be used in the synthesis of new drugs or in the study of biological systems .

Safety And Hazards

“Methyl 5-amino-2-chloro-4-fluorobenzoate” is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302+H312+H332-H315-H319-H335 . The precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

methyl 5-amino-2-chloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQLIRSFYJTUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441400
Record name Methyl 5-amino-2-chloro-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2-chloro-4-fluorobenzoate

CAS RN

141772-31-8
Record name Methyl 5-amino-2-chloro-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Liang, S Yu, Q Li, X Wang, D Wang, Z Xi - Bioorganic & Medicinal …, 2021 - Elsevier
… Then methyl 5-amino-2-chloro-4-fluorobenzoate 10 was obtained in a yield of 86% using esterification and reduction reactions. Compound 2a was prepared by using similar synthetic …
Number of citations: 5 www.sciencedirect.com

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